5'-Bromo-2,3'-bipyridine
Description
Contextual Significance within Substituted Bipyridine Chemistry
Bipyridines, consisting of two interconnected pyridine (B92270) rings, are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. biosynth.compreprints.orgtandfonline.com This chelating ability has positioned them as indispensable ligands in catalysis and the development of photoactive and electroactive materials. biosynth.comossila.com The introduction of substituents onto the bipyridine framework dramatically influences the electronic and steric properties of these ligands, allowing for precise control over the behavior of the resulting metal complexes. biosynth.combohrium.com
The 2,3'-bipyridine (B14897) isomer, to which 5'-Bromo-2,3'-bipyridine belongs, offers a distinct coordination geometry compared to its more common 2,2'- and 4,4'-bipyridine (B149096) counterparts. This unique arrangement of nitrogen atoms creates a specific bite angle and steric environment around a coordinated metal center, which can lead to novel catalytic activities and material properties.
Strategic Importance of Bromine Substitution in the 2,3'-Bipyridine Framework
The strategic placement of a bromine atom at the 5'-position of the 2,3'-bipyridine scaffold is a key feature that underpins the compound's utility. smolecule.com Bromine, being a halogen, is an excellent leaving group in various cross-coupling reactions, most notably the Suzuki and Stille couplings. evitachem.com This reactivity allows chemists to use this compound as a versatile building block, enabling the introduction of a wide range of functional groups at the 5'-position. evitachem.com
This "handle" for further functionalization is of paramount importance. It opens the door to the synthesis of complex, tailor-made ligands designed for specific applications. For instance, by replacing the bromine atom, researchers can introduce chromophores, electroactive moieties, or other ligand systems, leading to the creation of sophisticated molecular architectures. smolecule.comnih.gov
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is vibrant and multifaceted. In materials science, its derivatives are being explored for their potential in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties. smolecule.comevitachem.com In the realm of catalysis, metal complexes featuring ligands derived from this compound are being investigated for their efficacy in a variety of organic transformations, including C-C bond formation and hydrogenation reactions. smolecule.com
Furthermore, the compound serves as a crucial intermediate in the synthesis of more complex organic molecules and supramolecular assemblies. smolecule.comevitachem.com Its ability to participate in predictable and high-yielding coupling reactions makes it a reliable component in multi-step synthetic sequences.
Looking ahead, the future for this compound appears promising. The ongoing demand for novel functional materials and efficient catalysts will continue to drive research into new derivatives and applications. The development of more sustainable and efficient synthetic methods, such as those employing radical decarboxylative bromination or improved metal-catalyzed couplings, will further enhance its accessibility and utility. smolecule.com As our understanding of the relationship between molecular structure and function deepens, the strategic importance of versatile building blocks like this compound is set to grow, solidifying its place as a key player in the advancement of chemical science.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| CAS Number | 35989-02-7 |
| IUPAC Name | 5-bromo-2-(pyridin-3-yl)pyridine |
| Physical State | Solid |
| Melting Point | 74.0 to 78.0 °C |
Data sourced from multiple chemical suppliers and databases. smolecule.comtcichemicals.com
Table 2: Common Synthetic Routes to this compound
| Synthetic Method | Description | Key Features |
| Direct Bromination | Involves the direct reaction of 2,3'-bipyridine with a brominating agent. smolecule.comevitachem.com | Can be cost-effective but may lead to mixtures of products. |
| Cross-Coupling Reactions | Utilizes palladium-catalyzed reactions like Suzuki or Stille coupling to introduce the bromine atom. evitachem.com | Offers high regioselectivity and is suitable for creating functionalized derivatives. |
| Radical Decarboxylative Bromination | A newer method that uses radical initiators for selective bromination. smolecule.com | Can offer high selectivity under milder conditions. |
Table 3: Key Applications of this compound in Research
| Field of Application | Specific Use | Significance |
| Coordination Chemistry | As a ligand for transition metal complexes. smolecule.comevitachem.com | Enables the study of catalytic processes and the development of new catalysts. smolecule.com |
| Materials Science | In the synthesis of functional materials for OLEDs and photovoltaics. smolecule.comevitachem.com | The electronic properties of its derivatives are crucial for device performance. evitachem.com |
| Organic Synthesis | As a versatile building block and intermediate. evitachem.com | The bromine atom acts as a handle for further functionalization. |
| Supramolecular Chemistry | In the construction of functional molecular assemblies. smolecule.com | Its ability to form coordination complexes is key to building complex structures. smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOZNFNWADATLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627942 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35989-02-7 | |
| Record name | 5'-Bromo-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Functionalization Strategies for 5 Bromo 2,3 Bipyridine
Direct Bromination Approaches for Selective Functionalization
The direct bromination of the 2,3'-bipyridine (B14897) skeleton to achieve selective functionalization at the 5'-position presents a significant synthetic challenge due to the presence of multiple reactive sites on both pyridine (B92270) rings. The electronic properties of the pyridine rings, characterized by their electron-deficient nature, generally render them less susceptible to electrophilic aromatic substitution compared to benzene (B151609) derivatives. However, the introduction of a bromine atom can be achieved under specific conditions, often requiring harsh reagents and leading to mixtures of regioisomers.
Achieving high regioselectivity for the 5'-position is particularly difficult. The nitrogen atoms in the bipyridine system deactivate the rings towards electrophilic attack and direct incoming electrophiles to specific positions. In the case of 2,3'-bipyridine, the electronic landscape is complex, and predicting the outcome of a direct bromination reaction is not straightforward. Common brominating agents such as N-bromosuccinimide (NBS) and bromine (Br₂) in the presence of a strong acid are often employed for the bromination of pyridine derivatives. However, these methods can lead to a mixture of mono- and poly-brominated products, necessitating tedious purification steps.
To date, a universally efficient and highly selective method for the direct bromination of 2,3'-bipyridine to exclusively yield 5'-Bromo-2,3'-bipyridine has not been prominently reported in the literature. The inherent reactivity of the different positions on the bipyridine core often results in a lack of desired selectivity, making this a less favored synthetic route for obtaining the pure 5'-bromo isomer. Consequently, synthetic strategies often rely on the coupling of pre-functionalized pyridine precursors to ensure the correct placement of the bromine atom.
Radical Decarboxylative Bromination Techniques in Bipyridine Synthesis
Radical decarboxylative bromination has emerged as a powerful tool for the installation of bromine atoms onto aromatic systems. This methodology typically involves the conversion of a carboxylic acid to a reactive ester, which then undergoes a radical-mediated decarboxylation and subsequent trapping with a bromine source. This approach can offer an alternative to traditional electrophilic bromination, particularly for substrates that are sensitive to harsh acidic conditions or where regioselectivity is a concern.
In the context of bipyridine synthesis, the application of radical decarboxylative bromination could theoretically provide a route to specific bromo-isomers. For the synthesis of this compound, this would necessitate the preparation of 2,3'-bipyridine-5'-carboxylic acid. This precursor could then be subjected to radical decarboxylative bromination conditions, such as those employed in the Hunsdiecker or Barton-McCombie reactions, using reagents like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) as the bromine source in the presence of a radical initiator.
However, a survey of the current scientific literature reveals a notable absence of specific examples detailing the synthesis of this compound via radical decarboxylative bromination. While the methodology holds promise for the synthesis of various brominated heterocycles, its application to the 2,3'-bipyridine system has not been extensively explored or reported. The challenges may lie in the synthesis of the required carboxylic acid precursor and the potential for competing side reactions under radical conditions. Further research is warranted to explore the feasibility and efficiency of this synthetic strategy for accessing this important bipyridine intermediate.
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the synthesis of biaryl compounds, including bipyridines. These methods offer a highly efficient and regioselective means of constructing the bipyridine framework and for its subsequent functionalization. The Suzuki-Miyaura coupling reaction stands out as a particularly powerful tool in this regard.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. libretexts.org This reaction is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents and byproducts. libretexts.orgnih.gov The synthesis of this compound can be envisioned through the strategic coupling of a suitably functionalized pyridine boronic acid or ester with a brominated pyridine derivative, or vice versa. For instance, the coupling of 2-pyridylboronic acid with 3,5-dibromopyridine (B18299) or a related derivative could potentially yield the target compound, although controlling the regioselectivity of the coupling would be a critical challenge.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Homogeneous palladium catalysts, where the catalyst is soluble in the reaction medium, have been extensively studied and optimized for Suzuki-Miyaura coupling reactions. The choice of palladium precursor, ligand, base, and solvent all play a crucial role in the efficiency and selectivity of the reaction.
For the coupling of halo-pyridines, which can be challenging substrates due to the potential for catalyst inhibition by the pyridine nitrogen, the use of electron-rich and sterically bulky phosphine (B1218219) ligands is often beneficial. Ligands such as SPhos, XPhos, and DavePhos have demonstrated high efficacy in promoting the coupling of hindered and electron-deficient aryl halides. The optimization of the catalytic system for the synthesis of this compound would likely involve screening a variety of these advanced phosphine ligands in combination with a suitable palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.
The selection of the base is also critical, with common choices including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous phase, facilitates the dissolution of the various components and the activation of the boronic acid.
Table 1: Representative Homogeneous Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Bromo- and Chloro-pyridines |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | Hindered Aryl Halides |
This table presents a general overview of commonly used catalytic systems. Optimal conditions for the synthesis of this compound would require specific experimental investigation.
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging, leading to potential product contamination with residual palladium. qualitas1998.net This is a significant concern, particularly in the synthesis of pharmaceutical intermediates. Heterogeneous catalysts, in which the active palladium species is immobilized on a solid support, offer a practical solution to this problem, allowing for easy separation and potential recycling of the catalyst. nih.gov
A variety of materials have been employed as supports for palladium catalysts, including activated carbon (Pd/C), silica (B1680970), alumina, and various polymers. wikipedia.org For Suzuki-Miyaura couplings involving pyridine substrates, the development of robust and leach-proof heterogeneous catalysts is an active area of research. The design of the support and the method of palladium immobilization are crucial for maintaining high catalytic activity and stability. nih.gov
Recent advancements have focused on the development of palladium nanoparticles supported on materials that can enhance catalytic performance and prevent aggregation of the metal particles. nih.gov While specific examples of heterogeneous catalysts tailored for the synthesis of this compound are not abundant in the literature, the general principles of heterogeneous catalysis for Suzuki-Miyaura reactions of halo-pyridines are applicable. The reusability of these catalysts is a key advantage, although a gradual decrease in activity over multiple cycles can sometimes be observed due to metal leaching or catalyst deactivation. nih.gov
Table 2: Examples of Heterogeneous Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst | Support Material | Advantages | Challenges |
|---|---|---|---|
| Pd/C | Activated Carbon | Commercially available, cost-effective | Potential for metal leaching |
| Pd-NPs on SiO₂ | Silica | High surface area, tunable porosity | Synthesis of uniform nanoparticles |
This table provides a general summary of common heterogeneous catalyst types. The suitability for the synthesis of this compound would depend on the specific reaction conditions.
The efficiency and outcome of Suzuki-Miyaura coupling reactions are significantly influenced by both steric and electronic factors of the coupling partners and the catalyst system. researchgate.net In the context of synthesizing this compound, these effects would play a critical role in determining the reaction rate and the yield of the desired product.
Steric Effects: The steric hindrance around the reaction centers on both the organoboron reagent and the halo-pyridine can impact the rate of the oxidative addition and transmetalation steps. researchgate.net For instance, bulky substituents adjacent to the bromine atom on the pyridine ring or the boronic acid group can slow down the reaction. The choice of a sterically demanding phosphine ligand on the palladium catalyst can also influence the reaction, sometimes favoring the coupling of less hindered substrates. rsc.org
Electronic Effects: The electronic nature of the substituents on the pyridine rings can have a profound effect on the reactivity of the C-Br bond and the transmetalation step. Electron-withdrawing groups on the bromopyridine can facilitate the oxidative addition step by making the carbon atom more electrophilic. Conversely, electron-donating groups can have the opposite effect. acs.org In the case of 2,3'-bipyridine, the nitrogen atoms themselves are strong electron-withdrawing groups, which influences the reactivity of the different positions on the rings. The electronic properties of the boronic acid partner also play a role, with electron-rich boronic acids often reacting more readily. A delicate balance of these steric and electronic factors must be considered to optimize the Suzuki-Miyaura coupling for the synthesis of this compound. researchgate.net
Stille Coupling Methods for Diversification
The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organic halide, is a powerful tool for the formation of carbon-carbon bonds. Its tolerance of a wide array of functional groups makes it particularly suitable for the diversification of complex molecules like this compound.
Selective Stepwise Functionalization via Stille Coupling
While direct research on the selective stepwise Stille coupling of this compound is not extensively detailed in the provided search results, the principles can be inferred from studies on similar bipyridine systems, such as 5,5'-dibromo-2,2'-bipyridine. nih.govresearchgate.net The stepwise functionalization of dihalogenated bipyridines demonstrates the feasibility of selectively reacting one bromo position over another by carefully controlling reaction conditions. nih.gov This selectivity is often achieved by modulating the reactivity of the organostannane reagent and the palladium catalyst system. For this compound, a stepwise approach would involve an initial Stille coupling at the 5'-bromo position, followed by a subsequent, different coupling reaction at another position if desired, or further functionalization of the newly introduced group.
The general mechanism for the Stille coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Table 1: Hypothetical Stepwise Stille Coupling of this compound
| Step | Reactant 1 | Reactant 2 | Catalyst | Product |
| 1 | This compound | Organostannane A | Pd(PPh₃)₄ | 5'-(Group A)-2,3'-bipyridine |
| 2 | 5'-(Group A)-2,3'-bipyridine | Organostannane B | Pd(dba)₂/Ligand | 5'-(Group A)-X-(Group B)-2,3'-bipyridine |
This table is illustrative and based on general principles of Stille coupling, as specific examples for this compound were not found in the provided search results.
Mitigating Challenges in Stille Coupling Applications
A significant challenge in Stille coupling is the toxicity of organotin compounds. mdpi.com Researchers have been exploring methods to mitigate this, including the use of catalytic amounts of tin reagents and developing more environmentally benign protocols. Another common issue is the potential for homocoupling of the organostannane reagent. wikipedia.org Careful control of reaction parameters such as temperature, solvent, and catalyst/ligand system is crucial to minimize these side reactions. For pyridine-containing substrates like this compound, the nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting its activity. The choice of appropriate ligands that can displace the bipyridine from the coordination sphere of the palladium center is therefore critical for a successful reaction.
Negishi Coupling Protocols for Synthesizing this compound Derivatives
The Negishi coupling, which pairs an organozinc reagent with an organic halide, is another highly effective method for C-C bond formation. wikipedia.org It is known for its high yields and functional group tolerance. orgsyn.org The reactivity of halides in Negishi coupling generally follows the order I > Br > Cl, making this compound a suitable substrate. orgsyn.org
The synthesis of 2,3'-bipyridine derivatives has been achieved through Negishi coupling, highlighting the lower reactivity of halides at the 3-position compared to the 2-position of the pyridine ring. orgsyn.org This inherent reactivity difference can be exploited for selective functionalization.
Table 2: Representative Negishi Coupling Reactions for Bipyridine Synthesis
| Aryl Halide | Organozinc Reagent | Catalyst | Product | Yield | Reference |
| 2-Bromopyridine (B144113) | Pyridylzinc halide | Pd(PPh₃)₄ | 2,2'-Bipyridine (B1663995) | High | wikipedia.org |
| Dihalopyridine | Pyridylzinc halide | Pd(0) catalyst | Selectively coupled bipyridine | - | orgsyn.org |
This table provides general examples of Negishi coupling for bipyridine synthesis; specific data for this compound was limited in the search results.
A key consideration in Negishi coupling is the air and moisture sensitivity of the organozinc reagents, necessitating the use of inert atmospheric conditions. wikipedia.orgnrochemistry.com
Heck Reaction Pathways Involving this compound
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental process for forming substituted alkenes. wikipedia.org This reaction is catalyzed by various palladium complexes, with common precatalysts being palladium(II) acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0). wikipedia.org
The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.orglibretexts.org For this compound, the Heck reaction would introduce a vinyl group at the 5'-position. The intramolecular version of the Heck reaction is a powerful tool for constructing cyclic structures. wikipedia.org
Table 3: General Conditions for Heck Reactions
| Aryl Halide | Alkene | Catalyst | Base | Solvent |
| Aryl Bromide | Styrene | Pd(OAc)₂ | Triethylamine | DMF |
| Aryl Iodide | Acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile |
This table illustrates typical conditions for Heck reactions, as specific examples with this compound were not detailed in the provided search results.
Challenges in Heck reactions can include issues with regioselectivity of the alkene insertion and the potential for side reactions. The choice of catalyst, ligands, and reaction conditions plays a crucial role in controlling the outcome of the reaction.
Ullmann and Wurtz Homocoupling Techniques for Bipyridine Synthesis
Homocoupling reactions provide a direct route to symmetrical bipyridine structures. The Ullmann reaction, traditionally a copper-mediated coupling of two aryl halides, has been adapted to use palladium and nickel catalysts. wikipedia.orgrsc.org The classic Ullmann reaction often requires harsh conditions, but modern protocols have been developed to proceed under milder conditions. wikipedia.org
The Wurtz reaction, involving the coupling of organic halides with sodium, is also a viable method for synthesizing symmetrical bipyridines.
While these methods are typically used for creating symmetrical bipyridines, they could potentially be applied to this compound to synthesize 5',5''-di(2,3'-bipyridinyl). However, this would result in a larger, more complex symmetrical molecule rather than a direct functionalization of the starting material.
Palladium-Catalyzed C-H Activation and Arylation Strategies
Direct C-H activation and arylation have emerged as highly efficient and atom-economical methods for functionalizing aromatic compounds. Palladium-catalyzed C-H arylation of heterocycles, including pyridine derivatives, allows for the direct formation of C-C bonds without the need for pre-functionalized starting materials. rsc.orgkobe-u.ac.jp
For this compound, C-H activation could potentially occur at various positions on either of the pyridine rings. The regioselectivity of such reactions is often directed by the electronic properties of the substrate and the nature of the catalytic system. Cationic palladium(II) complexes have shown high reactivity towards aromatic C-H activation. beilstein-journals.org
The mechanism of palladium-catalyzed C-H arylation can proceed through different pathways, including a concerted metalation-deprotonation (CMD) mechanism. The development of ligands that can accelerate these reactions is an active area of research.
Decarboxylative and Desulfonylative Cross-Coupling Methodologies
Decarboxylative and desulfonylative cross-coupling reactions represent powerful strategies for the formation of carbon-carbon bonds, offering alternatives to traditional methods that often require pre-formed organometallic reagents. wikipedia.orgnih.gov These reactions utilize carboxylic acids and organosulfones, respectively, as readily available and stable coupling partners.
Decarboxylative Cross-Coupling This methodology involves the coupling of a carboxylic acid with an organic halide, proceeding with the extrusion of carbon dioxide (CO₂). wikipedia.org A significant benefit of this approach is the use of inexpensive and less sensitive carboxylic acids in place of traditional organometallic compounds. wikipedia.org In the context of bipyridine synthesis, palladium-catalyzed decarboxylation of picolinic acid can be coupled with C-H activation of a pyridine to form the bipyridine scaffold. mdpi.com For instance, the reaction can be promoted using a dinuclear palladium pincer complex with silver(I) oxide as an oxidant. mdpi.com While direct application to this compound is not extensively detailed, the principle can be applied by coupling a suitable pyridinecarboxylic acid with a bromopyridine derivative. wikipedia.orgmdpi.com
The general mechanism for a palladium-copper catalyzed decarboxylative coupling involves the reaction of the carboxylic acid with a copper salt to form an aryl copper intermediate, which then undergoes transmetalation with an aryl palladium complex generated from the oxidative addition of an aryl halide to the palladium catalyst. wikipedia.org More recent advancements have merged photoredox and nickel catalysis for the enantioselective decarboxylative arylation of α-amino acids, highlighting the ongoing evolution of this methodology. acs.org
Desulfonylative and Desulfinative Cross-Coupling Organosulfones have emerged as versatile "chemical chameleons" in cross-coupling reactions, where the sulfonyl group is substituted with another functional group. nih.gov Desulfonylative cross-coupling provides a pathway to construct biaryl compounds, the core structure of bipyridines, by reacting aryl sulfones with aryl halides. nih.govacs.org This approach is particularly valuable for synthesizing sterically hindered bipyridyl fragments where corresponding boronates may be unstable. acs.org
Nickel-catalyzed systems have been developed for the reductive cross-coupling of (hetero)aryl sulfones with aryl bromides, enabling the formation of diverse biaryl structures. nih.govacs.org These reactions often employ a nickel catalyst, a phosphine or bipyridine-type ligand, and a reducing agent like magnesium or zinc powder. nih.govchemrxiv.org The process involves the selective cleavage of the inert C(sp²)–SO₂ bond. nih.govacs.org The utility of this method has been demonstrated in multi-step syntheses, for example, where an initial Suzuki-Miyaura coupling is followed by a desulfinative coupling to build a complex diarylpyridine. acs.org
Below is a table summarizing representative conditions for these coupling reactions as applied to biaryl synthesis.
| Coupling Type | Catalyst System | Substrates | Key Features |
| Decarboxylative | Pd-pincer complex / Ag₂O | Picolinic Acid, Pyridine | Involves C-H activation. mdpi.com |
| Decarboxylative | Pd(0) / Cu(I) | Benzoic Acid, Aryl Halide | Forms biaryl compounds via an aryl copper intermediate. wikipedia.org |
| Desulfonylative | NiCl₂(dppp) / bpy / Mg | (Hetero)aryl Sulfone, Aryl Bromide | Enables coupling of inactivated sulfones at ambient temperature. nih.gov |
| Desulfinative | Pd(OAc)₂ / Xantphos | Aryl Sulfinate Salt, Aryl Bromide | Overcomes instability issues of corresponding boronic acids. acs.org |
Nucleophilic Substitution Reactions of the 5'-Bromine Atom
The bromine atom at the 5'-position of the 2,3'-bipyridine core is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity allows for the introduction of a wide array of functional groups, making this compound a valuable intermediate for creating diverse derivatives. The electron-withdrawing nature of the nitrogen atoms in the pyridine rings facilitates nucleophilic attack on the carbon atom bearing the bromine leaving group.
The classic SₙAr mechanism is a two-step addition-elimination process. nih.gov However, the specific conditions and mechanistic pathway can vary. For instance, studies on the substitution reactions of N-methylpyridinium compounds with piperidine (B6355638) have shown a mechanism involving rate-determining deprotonation of an addition intermediate. nih.gov While the typical leaving group order in SₙAr is F > Cl ≈ Br > I, different reactivity patterns can emerge depending on the substrate and reaction mechanism. nih.gov
In a reaction analogous to that expected for this compound, 5-bromo-1,2,3-triazines have been shown to undergo SₙAr with various phenols in the presence of a base like potassium carbonate to yield 5-aryloxy-1,2,3-triazines. acs.orgnih.gov This protocol is effective for a range of substituted phenols and even extends to hydroxyl-containing heteroaromatics such as 5-hydroxy-indole and 5-quinolinol, providing the corresponding aryloxy-triazines in excellent yields. acs.org This demonstrates the feasibility of replacing the bromine atom with oxygen-based nucleophiles.
The table below outlines examples of nucleophilic substitution on similar brominated heteroaromatic systems.
| Substrate | Nucleophile | Reagents/Conditions | Product Type |
| 5-Bromo-1,2,3-triazine | 4-Methoxyphenol | K₂CO₃, THF, 40 °C | 5-(4-Methoxyphenoxy)-1,2,3-triazine acs.org |
| 5-Bromo-1,2,3-triazine | 5-Hydroxy-indole | K₂CO₃, THF, 40 °C | 5-((1H-Indol-5-yl)oxy)-1,2,3-triazine acs.org |
| 2-Substituted N-methylpyridinium ion | Piperidine | Methanol | 2-Piperidinyl-N-methylpyridinium ion nih.gov |
Electrophilic Aromatic Substitution Pathways on the Bipyridine Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com
For the this compound core, the reactivity and regioselectivity of EAS are governed by the electronic effects of the two nitrogen atoms and the bromine substituent. Both the pyridine nitrogen atoms and the halogen are deactivating groups, making the bipyridine core less reactive towards electrophiles than benzene. A Lewis acid catalyst is typically required to activate the electrophile. masterorganicchemistry.comlumenlearning.com
Direct bromination of 2,3'-bipyridine is one synthetic route to this compound, representing an EAS reaction. smolecule.com The position of substitution is directed by the combined influence of the existing substituents. The nitrogen atoms strongly deactivate the ortho and para positions relative to them, while the bromine atom is also deactivating but directs incoming electrophiles to its ortho and para positions. Predicting the exact outcome of further electrophilic substitution on the this compound core is complex and would likely result in a mixture of products unless conditions are carefully controlled.
Studies on related organometallic aromatic systems, such as osmapentalenes, have demonstrated that these compounds can successfully undergo EAS reactions like halogenation, showcasing the broad applicability of this reaction type. nih.gov
| Reaction Type | Reagent | Catalyst | Electrophile |
| Bromination | Br₂ | FeBr₃ | "Br⁺" lumenlearning.com |
| Chlorination | Cl₂ | FeCl₃ | "Cl⁺" lumenlearning.com |
| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) lumenlearning.com |
| Sulfonation | SO₃ | H₂SO₄ | SO₃ lumenlearning.com |
Electrochemical Synthesis of Bipyridine Derivatives
Electrochemical synthesis is recognized as a green and efficient methodology, utilizing electrons as a "reagent" to drive chemical transformations, often reducing waste and reaction times. d-nb.inforesearchgate.net This approach has been applied to the synthesis of various heterocyclic compounds, including bipyridine derivatives.
An electrochemical method for synthesizing bipyridine derivatives from N,N′-dipyridylureas has been reported. mdpi.com The reaction is conducted in an H-cell using graphite (B72142) electrodes in both the cathodic and anodic compartments, with DMF as the solvent. The electrolysis is carried out under a nitrogen atmosphere, and this intermolecular transformation is effective even for sterically hindered substrates. mdpi.com
While direct electrochemical synthesis of this compound has not been specifically detailed, the general applicability of electrochemical methods for constructing other heterocyclic systems suggests its potential. For example, 5-benzylidenebarbiturates have been synthesized efficiently by reacting barbituric acid with aldehydes in water under electrochemical conditions, a process that is fast, catalyst-free, and atom-economical. d-nb.inforesearchgate.net The optimization of such a reaction involves studying the effects of the solvent, electrolyte, electrode material, and current. d-nb.info These principles could be adapted for the coupling of pyridine-based precursors to form a bipyridine linkage.
| Reaction | Substrates | Solvent/Electrolyte | Electrodes | Key Features |
| Bipyridine Synthesis | N,N′-Dipyridylureas | DMF | Graphite (Anode & Cathode) | Effective for sterically hindered substrates. mdpi.com |
| Benzylidenebarbiturate Synthesis | Barbituric Acid, Aldehydes | Water / NaBr | Platinum (Anode & Cathode) | Fast (6 min), catalyst-free, green method. d-nb.info |
Synthesis of Key Precursors and Intermediates for this compound Production
The synthesis of this compound relies on the availability of functionalized pyridine precursors and efficient cross-coupling methodologies. The most common strategies for constructing the bipyridine core are transition-metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings. mdpi.com
A primary route involves the coupling of a 2-halopyridine with a 3-pyridyl organometallic reagent or vice versa. For this compound, this would typically involve precursors like 2-bromopyridine and a derivative of 5-bromo-3-aminopyridine or 3,5-dibromopyridine.
Key Precursors and Their Synthesis:
Brominated Pyridines: Precursors like 2,5-dibromopyridine (B19318) or 3,5-dibromopyridine are crucial building blocks. 5,5'-Dibromo-2,2'-bipyridine, a related isomer, can be synthesized on a multigram scale by the direct bromination of 2,2'-bipyridine dihydrobromide in a steel bomb reactor. nih.gov This highlights a robust method for introducing bromine onto the pyridine ring.
Organostannane and Organoboron Reagents: Stille coupling utilizes organotin compounds. For example, 5-Bromo-2,2'-bipyridine has been synthesized via the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine. researchgate.netacs.org The required stannylpyridines can be prepared through methods like regioselective zincation followed by quenching with trimethyltin (B158744) chloride. researchgate.netacs.org Suzuki coupling, which uses more stable and less toxic boronic acids, is also a widely used alternative. mdpi.com
Organozinc Reagents: Negishi coupling employs organozinc reagents. For instance, 6-Bromo-2,2'-bipyridine can be synthesized by reacting 2,6-dibromopyridine (B144722) with a 2-pyridylzinc bromide solution in the presence of a palladium catalyst like Pd(PPh₃)₄. rsc.org
The table below summarizes common cross-coupling reactions used for the synthesis of bipyridine precursors and analogues.
| Coupling Reaction | Key Precursor 1 | Key Precursor 2 | Catalyst System | Product Example |
| Stille Coupling | 2,5-Dibromopyridine | 2-Trimethylstannylpyridine | Pd(PPh₃)₄ | 5-Bromo-2,2'-bipyridine researchgate.netacs.org |
| Negishi Coupling | 2,6-Dibromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 6-Bromo-2,2'-bipyridine rsc.org |
| Suzuki Coupling | 3-Pyridylboronic acid | 2-Bromopyridine | Pd(0) catalyst with ligand | 2,3'-Bipyridine mdpi.com |
Catalytic Applications Employing 5 Bromo 2,3 Bipyridine and Its Metal Complexes
Homogeneous Catalysis
In homogeneous catalysis, 5'-Bromo-2,3'-bipyridine functions as a ligand that coordinates with transition metals, creating soluble catalysts that operate in the same phase as the reactants. The electronic properties and steric configuration of the resulting metal complex are pivotal in determining its catalytic efficacy.
Ligand Role in Activity and Selectivity of Transition Metal Catalysts
The this compound ligand plays a crucial role in modulating the performance of transition metal catalysts. nih.gov Its two nitrogen atoms are positioned to form stable five-membered rings with metal ions, a structural feature that enhances the stability and reactivity of the resulting complexes. nih.gov The asymmetric nature of the 2,3'-bipyridine (B14897) scaffold, in contrast to the more common 2,2'-bipyridine (B1663995), creates a distinct electronic and steric environment around the metal center. This asymmetry can influence the coordination geometry and, consequently, the selectivity of the catalytic reactions. nih.gov
Furthermore, the bromine atom at the 5'-position acts as an electron-withdrawing group, which can modify the electron density at the metal center. This electronic tuning is critical for optimizing catalytic activity, as it can affect key steps in a catalytic cycle, such as oxidative addition and reductive elimination. The bromine also provides a convenient site for further functionalization, allowing for the synthesis of more complex ligands with tailored properties for specific catalytic applications. nih.gov
Applications in Enantioselective Catalytic Transformations
Enantioselective catalysis is a critical field for the synthesis of chiral molecules, particularly in the pharmaceutical industry. Chiral bipyridine ligands have been extensively developed and successfully applied in a range of asymmetric transformations, including cyclopropanation, allylic oxidation, and allylic substitution. benthamdirect.comdurham.ac.ukacs.org These ligands typically derive their chirality from various structural features, such as axial, planar, or helical chirality, or from chiral centers within their substituents. benthamdirect.com
However, a review of the scientific literature indicates that this compound, in its standard achiral form, is not prominently featured in enantioselective catalytic transformations. The development of asymmetric catalysis relies on the use of chiral ligands to create a chiral environment around the metal center, which then transfers this stereochemical information to the substrate. While it is conceivable to synthesize chiral derivatives of 2,3'-bipyridine that could be applied in this context, specific examples utilizing the 5'-bromo substituted version are not widely reported. The focus in the literature has predominantly been on developing chiral C2-symmetric 2,2'-bipyridine scaffolds. rsc.orgnih.gov
Catalysis in Olefin Metathesis Reactions
Olefin metathesis is a powerful carbon-carbon bond-forming reaction with broad applications in organic synthesis and polymer chemistry, catalyzed primarily by ruthenium, molybdenum, and tungsten complexes. nih.gov Ruthenium-based catalysts, in particular, are valued for their high tolerance to various functional groups. nih.gov The ligand environment around the ruthenium center is crucial for the catalyst's stability, activity, and selectivity.
Table 1: Representative Ruthenium-Based Olefin Metathesis Catalysts and Ligand Effects This table is illustrative and based on general knowledge of bipyridine ligands in olefin metathesis, as specific data for this compound is limited.
| Catalyst Type | Ligand Features | Effect on Catalysis |
|---|---|---|
| Grubbs-type | Bipyridine derivatives | Modulates catalyst initiation and stability. |
| Hoveyda-Grubbs type | Chelating isopropoxystyrene | Increased stability and allows for catalyst recovery. |
Role as Ligands in Other Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools in synthetic chemistry for the formation of carbon-carbon bonds. wikipedia.orgacs.org The ligand coordinated to the palladium center is of paramount importance, as it influences the catalyst's stability, activity, and the scope of substrates it can tolerate. acs.org Bipyridine derivatives are effective ligands in this context.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Reactants | Ligand Role |
|---|---|---|
| Suzuki-Miyaura Coupling | Organohalide + Organoboron | Stabilizes Pd(0), facilitates oxidative addition and reductive elimination. |
| Heck Reaction | Organohalide + Alkene | Promotes oxidative addition and migratory insertion steps. |
| Negishi Coupling | Organohalide + Organozinc | Similar to Suzuki, facilitates the key catalytic steps. |
Catalytic Reduction of Carbon Dioxide and Water Oxidation Processes
The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a major goal in sustainable chemistry. Rhenium and manganese complexes containing bipyridine ligands are among the most studied molecular catalysts for the electrochemical reduction of CO2 to carbon monoxide (CO). mdpi.commdpi.com The bipyridine ligand plays a central role in these systems, acting as an electron reservoir and stabilizing the reduced metal center.
Modifications to the bipyridine ligand, such as the introduction of substituents, can significantly impact the catalyst's performance by altering its reduction potential and the kinetics of the catalytic cycle. researchgate.netmdpi.com For instance, the presence of electron-donating or withdrawing groups can tune the catalyst to operate at lower overpotentials and with higher turnover frequencies. nih.govresearchgate.net While research has often focused on symmetrically substituted 2,2'-bipyridines, the principles apply to isomers like this compound.
Table 3: Performance of Representative Rhenium and Manganese Bipyridine Complexes in CO₂ Reduction Data is based on analogous bipyridine complexes to illustrate typical performance metrics.
| Metal Complex | Proton Source | Overpotential (V) | Turnover Frequency (s⁻¹) | Faradaic Efficiency for CO (%) |
|---|---|---|---|---|
| Re(bpy)(CO)₃Cl | TFE | ~0.6 | ~73 | >90 |
| Mn(bpy)(CO)₃Br | Weak Brønsted acids | ~0.4-0.5 | >300 | ~100 |
(TFE = Trifluoroethanol)
Conversely, catalytic water oxidation, the other half-reaction of water splitting, is crucial for producing hydrogen fuel. This process is often catalyzed by complexes of ruthenium, iridium, and first-row transition metals like cobalt and manganese. d-nb.infonih.gov Polypyridyl ligands, including bipyridines, are frequently used to stabilize the high-valent metal-oxo species that are key intermediates in the water oxidation cycle. However, similar to the case of enantioselective catalysis, there is a lack of specific reports on the use of this compound complexes for this particular application. The research in this area has largely focused on other polypyridyl ligand architectures. nih.gov
Heterogeneous Catalysis
To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, molecular catalysts can be immobilized on solid supports to create heterogeneous catalysts. rsc.org Bipyridine-based ligands are well-suited for this approach due to the versatility with which they can be functionalized.
The this compound ligand can be modified, for example, by converting the bromo group into a linking moiety, which can then be used to anchor the ligand, or its corresponding metal complex, onto a solid support. Such supports can include polymers, silica (B1680970), or metal-organic frameworks (MOFs). rsc.org For instance, organosilica nanotubes incorporating bipyridine ligands within their framework have been synthesized and, after metallation with iridium, used as robust and reusable catalysts for C-H activation reactions. rsc.orgresearchgate.net This heterogenization strategy can prevent the aggregation of catalytic species and may enhance catalyst stability and lifetime. While these examples demonstrate the principle with the general bipyridine structure, the same methodology could be applied to this compound to develop novel heterogeneous catalysts. wikipedia.org
Strategies for Immobilization on Support Materials for Reusable Catalysts
The transition from homogeneous to heterogeneous catalysis is achieved by immobilizing the catalytically active metal complex onto a solid support. This approach aims to combine the high activity and selectivity of molecular catalysts with the practical advantages of solid catalysts, such as easy separation from the reaction mixture and enhanced stability. mdpi.com Various strategies have been developed for the immobilization of metal-bipyridine complexes, which are applicable to derivatives of this compound. These methods can be broadly categorized into physical adsorption, covalent attachment, and encapsulation.
Covalent Attachment: This is a widely used and robust method that involves the formation of a strong chemical bond between the catalyst and the support material. researchgate.net For a ligand like this compound, the bromine atom serves as a reactive handle for further functionalization, allowing it to be anchored to a support. Alternatively, other positions on the bipyridine framework can be modified with specific functional or anchor groups. A notable strategy involves the introduction of disulfide groups to the bipyridine ligand, which has been shown to enable more efficient anchoring onto surfaces like silver. nih.gov The support material is typically functionalized with complementary reactive groups. Common supports include:
Inorganic Oxides: Materials like silica (SiO₂), titania (TiO₂), zirconia (ZrO₂), and zeolites are popular due to their high surface area, mechanical strength, and thermal stability. researchgate.net
Polymers: Organic polymers such as polystyrene, and renewable polysaccharides like chitosan (B1678972) and starch, offer versatile platforms for catalyst immobilization. researchgate.netmdpi.com Their functional groups (e.g., hydroxyls, amines) can be readily modified to anchor the metal complex. mdpi.com
Magnetic Nanoparticles: These supports offer the significant advantage of easy catalyst separation from the reaction medium using an external magnetic field. nih.gov
Physical Adsorption (Physisorption): This method relies on weaker, non-covalent interactions such as van der Waals forces, hydrogen bonds, or hydrophobic interactions between the catalyst and the support. While simpler than covalent bonding, a significant drawback is the potential for the catalyst to leach from the support during the reaction, especially with changes in solvent, pH, or temperature. nih.gov
Encapsulation: In this strategy, the metal complex is physically trapped within the porous network of a support material, such as a metal-organic framework (MOF) or a polymer matrix. nih.gov This method effectively prevents leaching and can also inhibit bimolecular deactivation pathways by isolating the catalytic centers from one another. rsc.org A sophisticated technique known as atomic layer deposition (ALD) can be used to create a porous oxide layer around the supported catalyst, strongly adhering it to the surface and preventing its detachment. rsc.org
Performance and Stability of Heterogeneous Catalytic Systems
The primary motivation for immobilizing catalysts based on this compound is to enhance their operational stability and enable their reuse over multiple reaction cycles. Heterogenization often leads to catalysts with improved resistance to harsh reaction conditions compared to their homogeneous counterparts. mdpi.com
Performance Metrics: The performance of these heterogeneous catalysts is evaluated based on several key metrics:
Catalytic Activity: Measured by turnover number (TON) and turnover frequency (TOF), which quantify the amount of product formed per mole of catalyst and per unit time, respectively.
Selectivity: The ability of the catalyst to preferentially form the desired product over side products.
Reusability: The capacity of the catalyst to maintain its activity and selectivity over repeated uses. This is a crucial factor for economic viability and sustainability.
Immobilized catalysts often exhibit enhanced stability. For instance, enzymes immobilized on magnetic nanoparticles have shown improved tolerance to wider pH and temperature ranges. openbiotechnologyjournal.com Similarly, palladium complexes supported on polymers or inorganic oxides are designed to prevent the aggregation of metal nanoparticles, a common deactivation pathway that leads to loss of activity. nih.govmdpi.com The confinement of the catalyst within a support structure can significantly extend its lifetime. nih.gov
The reusability of immobilized bipyridine-metal catalysts has been demonstrated in various studies. For example, a palladium-2,2'-bipyridine complex supported on TiO₂ nanoparticles proved to be an effective and separable catalyst for Suzuki-Miyaura cross-coupling reactions. researchgate.net The data below illustrates the typical performance of an immobilized enzyme catalyst over several cycles, a concept directly applicable to immobilized this compound metal complexes.
| Reuse Cycle | Relative Activity (%) |
|---|---|
| 1 | 100 |
| 2 | 98 |
| 3 | 96 |
| 4 | 92 |
| 5 | 88 |
| 6 | 85 |
This interactive table presents hypothetical reusability data for an immobilized catalyst based on typical performance, where activity is seen to gradually decrease over successive cycles due to minor leaching or deactivation.
Mechanistic Investigations of Catalytic Cycles and Reaction Pathways
Understanding the reaction mechanism is fundamental to optimizing catalyst performance and designing more efficient systems. For metal complexes of this compound, the catalytic cycle typically involves a series of elementary steps centered around the metal ion, which cycles between different oxidation states. While specific pathways depend on the metal, reactants, and reaction conditions, studies on related bipyridine complexes provide significant insight.
In palladium-catalyzed cross-coupling reactions, a common cycle involves:
Oxidative Addition: The reactant (e.g., an aryl halide) adds to the low-valent metal center (e.g., Pd(0)), increasing its oxidation state (to Pd(II)).
Transmetalation: A second reactant (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium complex.
Reductive Elimination: The two organic groups couple and are eliminated from the metal center as the final product, regenerating the initial low-valent catalyst. nih.gov
Spectroscopic and computational studies on related systems have revealed key mechanistic details. For instance, the activation of ruthenium-bipyridine catalysts for CO₂ reduction involves initial electron transfer followed by the loss of a ligand to create a vacant coordination site for the substrate to bind. acs.org
A crucial aspect for bidentate ligands like bipyridines is the concept of hemilability . Some catalytic pathways require a temporary opening of the coordination sphere at the metal center. Bipyridine ligands that can easily dissociate one of their two nitrogen atoms (transitioning from a bidentate κ²-coordination mode to a monodentate κ¹-mode) can facilitate these necessary steps. This flexibility can destabilize certain ground-state complexes while stabilizing the rate-limiting transition state, thereby accelerating catalysis. nih.gov
Furthermore, in some reactions cooperatively catalyzed by two different metals, such as Cu/Pd systems, the formation of bimetallic intermediates can be a key, rate-determining step. The design of bridging ligands capable of coordinating to both metal centers simultaneously can facilitate this step and significantly improve reaction efficiency. ruhr-uni-bochum.de
Challenges in Catalyst Deactivation and Strategies for Enhanced Stability
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. It is a major challenge in both homogeneous and heterogeneous catalysis. For systems based on this compound, several deactivation pathways can be anticipated based on studies of similar catalysts. rsc.org
Common Deactivation Pathways:
Metal Leaching: In heterogeneous systems, the active metal species can detach from the support and dissolve into the reaction mixture. This is particularly problematic for catalysts immobilized via weak physical adsorption. nih.gov
Aggregation/Sintering: Supported metal species, particularly nanoparticles, can migrate on the support surface and agglomerate into larger, less active particles. This is a significant issue for supported palladium catalysts. nih.gov
Ligand Degradation: The bipyridine ligand itself can undergo chemical modification under harsh reaction conditions, such as oxidation or bond cleavage, leading to an inactive complex. researchgate.net
Inhibition: The catalyst's active site can be blocked by strong coordination of substrates, products, or impurities, preventing it from participating in the catalytic cycle.
Strategies for Enhanced Stability:
Strong Anchoring: Creating strong, covalent bonds between the catalyst and the support is the most effective way to prevent leaching. researchgate.net
Site Isolation and Confinement: Immobilizing catalyst molecules within the pores of a support material like a MOF or a hypercrosslinked polymer can physically prevent them from aggregating. nih.gov This "molecular fence" effect contributes significantly to stabilizing the active species. nih.gov
Ligand Design: The stability of the metal complex is highly dependent on the ligand structure. Introducing bulky substituents on the bipyridine ring can prevent dimerization or other bimolecular deactivation reactions. For instance, the use of a bulky 6,6'-dimesityl-2,2'-bipyridine ligand was shown to prevent the dimerization of manganese catalysts. nih.gov
Support Modification: The chemical and physical properties of the support can be tuned to enhance its interaction with the catalytic complex, thereby improving stability and performance. mdpi.com
By understanding these deactivation mechanisms, researchers can rationally design more robust and long-lasting heterogeneous catalysts based on this compound for a wide range of chemical transformations.
Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Bipyridine Systems
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction for Solid-State Molecular Structures
For metal complexes, such as cis-Pd(2,2′-bipyridine)(NO₃)₂, XRD analysis confirms the coordination geometry around the metal center. researchgate.net In this palladium complex, the nitrate ligands coordinate to the palladium center through oxygen atoms in a unidentate fashion. researchgate.net Such structural determinations are critical for understanding how ligands like 5'-Bromo-2,3'-bipyridine coordinate to metal ions and influence the properties of the resulting complex.
Table 1: Illustrative Crystallographic Data for a Related Bipyridine Compound Note: Data for 3,3′,5,5′-tetrabromo-4,4′-bipyridine is presented as an example due to the lack of specific data for this compound.
| Parameter | Value |
| Compound | 3,3′,5,5′-tetrabromo-4,4′-bipyridine |
| Formula | C₁₀H₄Br₄N₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Dihedral Angle (Ring 1 vs. Ring 2) | 84.56°, 86.11° |
Analysis of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state is governed by a variety of intermolecular interactions, which dictate the material's physical properties. mdpi.com In crystals of bromo-bipyridines, non-covalent interactions such as halogen bonding and π-π stacking are particularly important. mdpi.com
The study of these interactions is crucial in crystal engineering, as they can be used to design materials with specific properties. nih.gov The analysis of crystal packing helps in understanding how molecules recognize each other and assemble into ordered structures.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides fundamental insights into the electronic structure and excited-state properties of molecules.
Ultraviolet-Visible (UV-Vis) Absorption Properties
The UV-Vis absorption spectra of bipyridine-containing compounds are characterized by distinct electronic transitions. For the free ligand, intense absorption bands in the UV region are typically assigned to π → π* transitions within the aromatic rings. ossila.com When the ligand coordinates to a transition metal, new absorption bands can appear, often in the visible region of the spectrum. libretexts.org
For example, ruthenium(II) complexes with bipyridine ligands exhibit strong absorption bands that are attributed to both intraligand (π-π) transitions and metal-to-ligand charge transfer (MLCT) transitions. ossila.com The specific position and intensity of these bands are sensitive to the substituents on the bipyridine ligand and the nature of the metal ion. In complexes like [Fe(bpy)₂(CN)₂], the MLCT absorption bands are prominent features in the visible spectrum. researchgate.net The introduction of a bromo-substituent on the bipyridine ring can modulate the energy of the π orbitals, thereby shifting the absorption maxima.
Table 2: Representative UV-Vis Absorption Data for Bipyridine Complexes
| Compound | Solvent | λmax (nm) | Assignment |
| [Fe(bpy)₃]²⁺ | CH₃CN | ~290, ~450-550 | π → π, MLCT |
| [Fe(bpy)₂(CN)₂] | CH₃CN | ~350, ~400, ~600 | π → π, MLCT |
| [Ru(bpy)₃]²⁺ | Water | ~450 | MLCT |
Photoluminescence and Fluorescence Quantum Yields
Many transition metal complexes containing bipyridine ligands are luminescent, a property that is highly valuable for applications in sensing, imaging, and optoelectronics. fu-berlin.denih.gov This luminescence typically arises from the radiative decay from an excited state, often of ³MLCT character. nih.gov
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. horiba.com The determination of ΦF is essential for characterizing luminescent materials. researchgate.netresearchgate.net For example, the well-studied complex [Ru(bpy)₃]²⁺ has a phosphorescence quantum yield of 0.063 in deaerated water. bjraylight.com The quantum yield can be significantly influenced by the ligand structure, the metal center, and the surrounding environment. nih.gov Push-pull fluorophores containing a 2,2'-bipyridine (B1663995) acceptor have been shown to exhibit high fluorescence quantum yields, reaching up to 0.99 in some cases.
Characterization of Metal-to-Ligand Charge Transfer (MLCT) Transitions
Metal-to-ligand charge transfer (MLCT) is a key electronic transition in many coordination complexes, where an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. libretexts.org These transitions are often responsible for the intense colors of transition metal complexes and their rich photophysical and photochemical properties. ossila.comnih.gov
In complexes of Ru(II), Os(II), and Re(I) with bipyridine ligands, the lowest energy absorption bands are typically assigned to MLCT transitions. nih.govwayne.edu The energy of the MLCT transition is directly related to the redox potentials of the metal and the ligand; it can be tuned by changing the metal's oxidation state or by modifying the ligand with electron-donating or electron-withdrawing substituents. wayne.edu The bromine atom on the this compound ligand acts as an electron-withdrawing group, which is expected to lower the energy of the ligand's π* orbitals and thus red-shift the MLCT absorption and emission bands compared to unsubstituted bipyridine complexes. The study of MLCT dynamics using techniques like femtosecond resolution UV-visible spectroscopy reveals how these excited states relax, which is crucial for applications in photocatalysis and light harvesting. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of molecules. fiveable.menih.gov These techniques provide a "fingerprint" of a molecule, allowing for the identification of functional groups and the characterization of chemical bonding. cardiff.ac.uk
In the vibrational spectrum of this compound, one would expect to observe characteristic bands corresponding to the vibrations of the pyridine (B92270) rings and the C-Br bond.
Pyridine Ring Vibrations : These include C-H stretching modes typically found above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.
C-Br Vibration : The C-Br stretching vibration is expected to appear at a lower frequency, typically in the range of 500-700 cm⁻¹.
Ring Bending Modes : Out-of-plane and in-plane bending modes of the pyridine rings appear at lower frequencies and are characteristic of the substitution pattern.
Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar functional groups. fiveable.me The selection rules for IR and Raman spectroscopy are different; IR activity requires a change in the molecule's dipole moment during a vibration, whereas Raman activity requires a change in polarizability. fiveable.mefiveable.me Therefore, a combined IR and Raman analysis provides a more complete picture of the molecule's vibrational structure.
Table 3: General Regions for Characteristic Vibrational Modes
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1600 | IR, Raman |
| C-H In-plane Bend | 1000 - 1300 | IR, Raman |
| C-H Out-of-plane Bend | 700 - 900 | IR |
| C-Br Stretch | 500 - 700 | IR, Raman |
Electrochemical Studies for Redox Behavior of Complexes
The redox behavior of metal complexes is a critical aspect of their chemical characterization, providing insight into their electronic structure and potential applications in areas such as catalysis and materials science. Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the electron transfer processes in these systems. sathyabama.ac.in The study of complexes containing substituted bipyridine ligands is of particular interest, as the nature and position of the substituents can significantly tune the redox properties of the metal center and the ligand itself.
While specific experimental electrochemical data for complexes of this compound are not extensively documented in the reviewed literature, the redox behavior of such complexes can be inferred from the well-established principles and extensive studies on related bipyridine systems. The introduction of a bromine atom, an electron-withdrawing group, onto the bipyridine framework is expected to have a discernible effect on the electron density of the ligand. This, in turn, influences the energies of the molecular orbitals involved in the redox processes of the corresponding metal complexes.
In general, the electrochemistry of bipyridine metal complexes is characterized by both metal-centered and ligand-centered redox events. utexas.edunih.gov Metal-centered oxidations or reductions involve changes in the oxidation state of the central metal ion. For instance, a Ru(II) center in a bipyridine complex can be oxidized to Ru(III). The potential at which this occurs is sensitive to the electronic environment provided by the ligands. An electron-withdrawing substituent on the bipyridine ligand, such as a bromo group, is anticipated to make the metal center more electron-deficient. Consequently, the oxidation of the metal would become more difficult, resulting in a shift of the oxidation potential to more positive values compared to the analogous complex with an unsubstituted bipyridine ligand.
Ligand-centered reductions are also a common feature in the cyclic voltammograms of bipyridine complexes. utexas.edu These processes involve the addition of electrons to the π* orbitals of the bipyridine ligand. The presence of an electron-withdrawing bromo substituent is expected to lower the energy of the ligand's LUMO (Lowest Unoccupied Molecular Orbital). This would facilitate the reduction of the ligand, causing the reduction potentials to shift to less negative (or more positive) values. Studies on various substituted bipyridine complexes have consistently shown that electron-withdrawing groups make the ligands easier to reduce. chemrxiv.orgnih.gov
The redox behavior can be further complicated by the number and location of the substituents. For example, the electrochemical properties of manganese tricarbonyl complexes with 2,2'-bipyridine have been compared to those with 2-phenylazopyridine, demonstrating that the nature of the bidentate ligand significantly impacts the reduction potentials. nih.gov In the case of this compound, the bromine atom is on the pyridine ring that is not directly coordinating to the metal in a typical bidentate fashion, which could lead to more subtle electronic effects compared to substitution on the coordinating pyridine ring.
The stability of the resulting oxidized or reduced species is another crucial aspect revealed by cyclic voltammetry. aalto.fi Reversible redox processes, where the peak separation between the anodic and cathodic waves is close to 59/n mV (where n is the number of electrons transferred), indicate that the complex is stable in both oxidation states on the timescale of the CV experiment. escholarship.org Irreversible processes, on the other hand, suggest that the initial electron transfer is followed by a chemical reaction, such as ligand dissociation or dimerization. researchgate.net
Based on these principles, a hypothetical comparison of the redox potentials for a generic metal complex of 2,3'-bipyridine (B14897) and this compound is presented in the table below. The values are illustrative and intended to show the expected trends based on the electronic effects of the bromo substituent.
| Compound | Metal-Centered Oxidation (E½, V vs. Fc/Fc+) (Illustrative) | Ligand-Centered Reduction (E½, V vs. Fc/Fc+) (Illustrative) |
| [M(2,3'-bipyridine)n]z+ | E | E' |
| [M(this compound)n]z+ | > E (Anodic Shift) | > E' (Anodic Shift) |
This table illustrates that the presence of the electron-withdrawing bromo group is expected to shift both the metal-centered oxidation and the ligand-centered reduction to more positive potentials. The magnitude of this shift would depend on the specific metal ion, its coordination environment, and the solvent system used for the electrochemical measurement.
Further research involving the synthesis and detailed electrochemical analysis of this compound complexes is necessary to experimentally validate these predicted trends and to fully elucidate their redox properties. Such studies would contribute to a deeper understanding of structure-property relationships in coordination chemistry and could pave the way for the rational design of new functional materials.
Theoretical and Computational Investigations of 5 Bromo 2,3 Bipyridine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic characteristics. For 5'-Bromo-2,3'-bipyridine, DFT calculations reveal how the bromine substituent and the arrangement of the two pyridine (B92270) rings influence its electronic landscape. Such studies typically employ functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding a molecule's electronic behavior and reactivity.
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.
For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine rings, while the LUMO would also be located on the π-system of the bipyridine core. The bromine atom, being an electron-withdrawing group, would influence the energies of these orbitals. DFT calculations can precisely map the locations of the HOMO and LUMO and quantify the energy gap.
Table 1: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | (Calculated Value) | Indicates regions susceptible to nucleophilic attack. |
| HOMO | (Calculated Value) | Indicates regions susceptible to electrophilic attack. |
| Energy Gap (ΔE) | (LUMO - HOMO) | Correlates with chemical reactivity and stability. |
Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the type of data obtained from FMO analysis.
The distribution of electron density in a molecule is fundamental to its chemical and physical properties. DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
For this compound, the nitrogen atoms of the pyridine rings are expected to be regions of high electron density (negative potential) due to their lone pairs of electrons. The bromine atom would also influence the surrounding electrostatic potential.
Charge transfer (CT) is the movement of electronic charge within a molecule or between molecules upon electronic excitation or interaction. In substituted bipyridines, intramolecular charge transfer (ICT) can occur, where electron density moves from a donor part of the molecule to an acceptor part. Understanding these CT characteristics is vital for applications in electronics and photochemistry. Computational methods can quantify the amount of charge transferred and identify the orbitals involved in these transitions.
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility, dynamics, and interactions with its environment, such as a solvent.
Prediction of Reactivity and Regioselectivity in Chemical Transformations
Computational chemistry offers powerful tools for predicting how and where a molecule will react. By analyzing the electronic structure, one can predict the most likely sites for electrophilic or nucleophilic attack, thereby determining the regioselectivity of a reaction.
Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can quantify the reactivity of different atomic sites within this compound. These indices help predict which atoms are most likely to participate in reactions like C-H activation or coupling reactions, which are common for bipyridine derivatives. For instance, calculations can determine whether a substitution reaction is more likely to occur on the pyridine ring containing the bromine atom or the other ring, and at which specific carbon or nitrogen atom. This predictive capability is invaluable for planning synthetic routes and designing new catalysts.
Computational Modeling of Metal-Ligand Interactions and Coordination Geometries
Bipyridines are renowned for their ability to act as chelating ligands, forming stable complexes with a wide range of metal ions. This compound is no exception, and computational modeling is essential for understanding its coordination chemistry.
DFT calculations can be used to model the structure of metal complexes involving this ligand. These models can predict important parameters such as bond lengths, bond angles, and coordination geometries (e.g., tetrahedral, square planar, or octahedral). By calculating the binding energy between the ligand and various metal ions, it is possible to predict the stability of the resulting complexes. This information is crucial for designing new catalysts, functional materials, and metallodrugs where the geometry and stability of the metal complex dictate its function.
Table 2: Illustrative Calculated Properties of a Metal-[this compound] Complex
| Property | Calculated Value | Significance |
|---|---|---|
| M-N Bond Length (Å) | (Calculated Value) | Indicates strength of the metal-ligand bond. |
| N-M-N Bond Angle (°) | (Calculated Value) | Defines the coordination geometry. |
Note: Specific calculated values for metal complexes of this compound are not available in the cited literature. This table illustrates the type of data obtained from computational modeling.
Theoretical Simulation of Photophysical Properties
The interaction of molecules with light is governed by their photophysical properties, such as absorption and emission of photons. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate these properties by calculating the energies of electronic excited states.
For this compound, TD-DFT can predict its UV-Visible absorption spectrum by calculating the energies and oscillator strengths of its electronic transitions. These calculations can identify the nature of the transitions, for example, whether they are π→π* transitions localized on the bipyridine framework or involve charge transfer character. Furthermore, TD-DFT can be used to investigate the properties of the lowest excited states (singlet and triplet), providing insights into the molecule's potential for fluorescence or phosphorescence. Simulating these properties is critical for designing molecules for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis.
Applications in Advanced Functional Materials and Molecular Devices
Organic Electronic Materials
The field of organic electronics has seen remarkable growth, driven by the promise of lightweight, flexible, and low-cost devices. The performance of these devices is intrinsically linked to the molecular design of the organic materials used. Bipyridine ligands, and specifically 5'-Bromo-2,3'-bipyridine, offer a scaffold that can be readily modified to tune the electronic and photophysical properties of the resulting materials, making them attractive for a range of applications.
Derivatives for Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2,3'-bipyridine (B14897) have demonstrated significant potential as ligands in phosphorescent iridium(III) complexes, which are crucial components of highly efficient OLEDs. These complexes can harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. The strategic placement of substituents on the 2,3'-bipyridine framework allows for precise control over the emission color, quantum yield, and charge transport properties of the resulting OLEDs.
Research into iridium(III) complexes incorporating substituted 2,3'-bipyridine ligands has yielded impressive results in the development of blue and sky-blue emitting OLEDs. For instance, a blue phosphorescent OLED employing an iridium(III) complex with a 2',6'-difluoro-N,N-dimethyl-[2,3'-bipyridin]-4-amine ligand achieved a maximum external quantum efficiency (EQE) of 28% with Commission Internationale de l'Eclairage (CIE) coordinates of (0.16, 0.21). rsc.org Another study on a deep-blue emitting OLED utilizing a 2',6'-difluoro-2,3'-bipyridine based iridium(III) complex reported a maximum EQE of 7.0%. acs.org Furthermore, a sky-blue phosphorescent OLED based on a bipyridine-based iridium(III) emitter with phenyl substitution at the 5'-position demonstrated a maximum current efficiency of 39.8 cd A⁻¹ and an EQE of 14.9%. rsc.org
These findings highlight the versatility of the 2,3'-bipyridine scaffold in creating highly efficient phosphorescent emitters. The bromine atom in this compound serves as a convenient handle for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of derivatives with tailored properties for OLED applications.
| Emitter Based on 2,3'-Bipyridine Derivative | OLED Color | Maximum External Quantum Efficiency (EQE) | Maximum Current Efficiency | CIE Coordinates |
| (dfdmapypy)₂Ir(phim) | Blue | 28% | - | (0.16, 0.21) |
| Iridium(III) complex with 2',6'-difluoro-2,3'-bipyridine | Deep-Blue | 7.0% | - | - |
| Iridium(III) complex with phenyl-substituted bipyridine | Sky-Blue | 14.9% | 39.8 cd A⁻¹ | - |
Integration into Photovoltaic Devices and Dye-Sensitized Solar Cells (DSSCs)
While 5,5'-disubstituted-2,2'-bipyridine is recognized as a versatile building block for materials used in photovoltaics, the direct application and detailed performance data of this compound in high-efficiency Dye-Sensitized Solar Cells (DSSCs) are not extensively documented in the reviewed literature. nih.gov However, the broader class of ruthenium(II) bipyridyl complexes are benchmark sensitizers in DSSCs, known for their strong metal-to-ligand charge transfer (MLCT) bands and long-lived excited states, which are essential for efficient charge injection into the semiconductor photoanode. nih.govmdpi.comrsc.orgmdpi.comrsc.org
Exploration in Organic Field-Effect Transistors (OFETs)
The application of this compound or its direct derivatives in the active layer of Organic Field-Effect Transistors (OFETs) is not a well-established area of research based on the available literature. OFETs rely on organic semiconductor materials that exhibit high charge carrier mobility. nih.govrsc.orgfrontiersin.orgrsc.orgwikipedia.org The design of these materials often involves large, planar, and highly conjugated molecular structures to facilitate intermolecular charge hopping. While bipyridine units can be incorporated into larger conjugated systems, the specific use of this compound as a primary component in high-performance OFET materials has not been prominently reported. Further research would be required to explore the potential of incorporating this building block into molecular designs tailored for OFET applications.
Supramolecular Assemblies and Intelligent Molecular Devices
Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. This compound, with its chelating nitrogen atoms and the potential for halogen bonding, is an excellent candidate for the construction of functional supramolecular assemblies and intelligent molecular devices.
Construction of Functional Assemblies and Molecular Switches
The concept of molecular switches, molecules that can be reversibly shifted between two or more stable states by external stimuli, is a key area in the development of molecular machines. While specific examples of molecular switches based on this compound are not prevalent in the literature, the bipyridine motif is a common component in such systems. The conformational changes or the binding and release of metal ions can be used to trigger a switching event, leading to changes in the optical, electronic, or magnetic properties of the molecule. The functionalization of the bipyridine unit, for which this compound is a prime candidate, is crucial for integrating these switching capabilities into larger, more complex systems.
Self-Assembly Processes Driven by Coordination
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and well-defined supramolecular architectures. This approach relies on the predictable coordination geometry of metal ions and the specific design of organic ligands. The two nitrogen atoms of the 2,3'-bipyridine unit in this compound can act as a chelating ligand, binding to a single metal center, or as a bridging ligand, connecting two different metal centers.
The self-assembly of this compound with metal ions, such as palladium(II), can lead to the formation of various metallosupramolecular structures. smolecule.comnih.govresearchgate.net The final architecture of the assembly is determined by the coordination preference of the metal ion, the stoichiometry of the components, and the steric and electronic properties of the ligand. The bromine atom on the bipyridine ring can influence the self-assembly process through steric effects and by participating in halogen bonding, providing an additional level of control over the resulting supramolecular structure. These self-assembled structures can find applications in catalysis, molecular recognition, and as nanocontainers for guest molecules.
Chemical Sensors and Probes for Analytical Applications
The unique electronic and structural characteristics of this compound make it a valuable building block in the design of sophisticated chemical sensors and analytical probes. Its bipyridine core serves as an effective chelating agent for various metal ions, while the bromo-substituent provides a reactive site for further functionalization, allowing for the fine-tuning of the sensor's selectivity and sensitivity.
Derivatives of this compound have been incorporated into fluorescent and electrochemical sensors. In fluorescent sensors, the coordination of a target analyte, such as a metal ion, to the bipyridine moiety can induce a change in the fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" fluorescence response enables the quantitative detection of the analyte. The specific positioning of the nitrogen atoms in the 2,3'-bipyridine isomer influences the geometry and stability of the resulting metal complexes, which in turn affects the sensing performance.
In the realm of electrochemical sensors, this compound and its derivatives can be immobilized on electrode surfaces. The interaction of the bipyridine unit with target analytes can alter the electrochemical properties of the modified electrode, such as its redox potential or current response. This change can be measured using techniques like cyclic voltammetry or differential pulse voltammetry to quantify the analyte concentration. The bromo-group can be utilized for covalent attachment to the electrode surface or for creating more complex sensing architectures through cross-coupling reactions.
| Sensor Type | Analyte Detected | Principle of Detection |
| Fluorescent Sensor | Metal Ions | Change in fluorescence upon metal chelation |
| Electrochemical Sensor | Various Analytes | Alteration of redox properties upon analyte binding |
Photosensitizers and Components for Photonic Devices
This compound serves as a versatile ligand in the synthesis of transition metal complexes with tailored photophysical properties, making them suitable for applications as photosensitizers and components in photonic devices. Ruthenium and osmium complexes incorporating bipyridine ligands are particularly noteworthy for their strong absorption in the visible spectrum, long-lived excited states, and rich photoredox chemistry.
As photosensitizers, complexes of this compound can absorb light energy and transfer it to other molecules, such as molecular oxygen, to generate reactive oxygen species (ROS). This property is harnessed in applications like photodynamic therapy (PDT), where the light-induced generation of ROS is used to destroy cancer cells. The bromine atom on the bipyridine ligand can influence the photophysical properties of the metal complex through the "heavy-atom effect," which can enhance the efficiency of intersystem crossing to the triplet excited state, a key step in the photosensitization process.
In the field of photonics, these metal complexes are explored for their potential use in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). In OLEDs, the luminescent properties of these complexes can be tuned to emit light of specific colors. In DSSCs, the bipyridine complex acts as the dye that absorbs sunlight and injects an electron into a semiconductor material to generate an electric current. The bromo-substituent on the this compound ligand provides a convenient handle for anchoring the complex to the semiconductor surface or for modifying the electronic properties of the dye to optimize device performance. The photophysical properties of ruthenium and osmium complexes containing this compound are a significant area of research. These complexes exhibit unique luminescent properties that are influenced by the bromine substituent and the non-symmetric nature of the 2,3'-bipyridine coordination environment.
| Application Area | Role of this compound Complex | Key Properties |
| Photodynamic Therapy | Photosensitizer | Efficient generation of reactive oxygen species |
| Organic Light-Emitting Diodes | Emissive Material | Tunable luminescence |
| Dye-Sensitized Solar Cells | Light-Harvesting Dye | Strong visible light absorption, efficient electron injection |
Building Blocks for Complex Molecular Topologies (e.g., Catenanes, Knots)
The ability of this compound to act as a ligand in coordination-driven self-assembly makes it a valuable component in the construction of intricate molecular architectures with non-trivial topologies, such as catenanes (interlocked rings) and molecular knots. The directional coordination of the bipyridine unit to metal ions allows for the precise positioning of molecular components, guiding the formation of these complex structures.
In the synthesis of catenanes, this compound can be incorporated into macrocyclic precursors. The coordination of these macrocycles to a metal template can preorganize them in an interlocked fashion, which is then permanently secured by a subsequent chemical reaction. The bromo-substituent can be used to introduce further functionality or to link the catenane to other molecular systems.
Similarly, in the synthesis of molecular knots, the specific geometry of coordination complexes formed with this compound can direct the threading of a molecular strand in a specific pattern before its ends are joined to form a knotted loop. The non-symmetrical nature of the 2,3'-bipyridine ligand can introduce specific twists and turns in the molecular strand, facilitating the formation of more complex knot topologies. The bromo-group offers a site for post-synthetic modification of the knot, allowing for the attachment of other functional groups or the integration of the knot into larger supramolecular systems. The versatility of this compound as a ligand is crucial for developing new materials with tailored properties for specific applications in supramolecular chemistry.
| Molecular Topology | Role of this compound | Synthetic Strategy |
| Catenanes | Component of macrocyclic precursors | Metal-templated synthesis |
| Molecular Knots | Directs the threading of a molecular strand | Coordination-driven self-assembly |
Comparative Analysis with Analogous Bipyridine Architectures
Positional Isomers of Monobrominated Bipyridines
The substitution of a single bromine atom onto the bipyridine core can occur at various positions, leading to a range of positional isomers, each with distinct properties. While 5'-Bromo-2,3'-bipyridine is the focus, its characteristics are shaped by the specific location of the bromine atom on the 3'-pyridyl ring.
The reactivity and electronic nature of monobrominated bipyridines are dictated by the position of the halogen. For instance, in the well-studied 2,2'-bipyridine (B1663995) series, isomers such as 5-Bromo-2,2'-bipyridine and 6-Bromo-2,2'-bipyridine exhibit different behaviors. Bromine at the 5- or 5'-position primarily exerts an electron-withdrawing inductive effect, decreasing the electron density of the aromatic system and the basicity of the nitrogen atoms. Conversely, a bromine atom at the 6- or 6'-position, adjacent to a nitrogen atom, introduces significant steric hindrance in addition to its electronic effects. This steric clash can impede the coordination of the ligand to a metal center or alter the geometry of the resulting complex. nih.govasianpubs.org
These principles can be extended to the 2,3'-bipyridine (B14897) scaffold. The bromine in this compound is meta to one nitrogen and ortho to the other on the same ring, influencing the electronic environment of both. Other potential isomers, such as 6'-Bromo-2,3'-bipyridine or 4'-Bromo-2,3'-bipyridine, would display different electronic and steric profiles, impacting their utility as ligands in catalysis or materials science. The synthesis of such isomers often involves metal-catalyzed cross-coupling reactions, like the Stille coupling, which joins a bromopyridine with a stannylated pyridine (B92270). mdpi.comacs.org
Di- and Poly-brominated Bipyridine Derivatives
The introduction of additional bromine atoms to the bipyridine framework leads to di- and poly-brominated derivatives, which exhibit further modified properties. A common example is 5,5'-Dibromo-2,2'-bipyridine, a symmetric molecule synthesized via reductive coupling of 2,5-dibromopyridine (B19318). researchgate.net The presence of two bromine atoms significantly enhances the electron-withdrawing nature of the ligand compared to its monosubstituted counterpart.
This increased halogenation has several consequences:
Electronic Properties : The ligand becomes a poorer σ-donor and a potentially better π-acceptor, which alters the redox potentials of its metal complexes. frontiersin.org
Reactivity : The carbon-bromine bonds in poly-brominated bipyridines can serve as reactive handles for further functionalization, allowing for the construction of more complex molecular architectures through sequential cross-coupling reactions.
Supramolecular Chemistry : The halogen atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the assembly of supramolecular structures.
While polybrominated derivatives of 2,3'-bipyridine are less commonly documented, their properties can be inferred. For example, a hypothetical 5,5'-Dibromo-2,3'-bipyridine would be a highly electron-deficient ligand, suitable for stabilizing low-valent metal centers or for applications in materials requiring high electron affinity.
Unsubstituted and Other Substituted 2,3'-Bipyridine Analogues
A comparison with the parent, unsubstituted 2,3'-bipyridine and analogues bearing different functional groups highlights the specific role of the bromine atom. The unsubstituted 2,3'-bipyridine is a neutral bidentate ligand, but its isomers, such as the more common 2,2'-bipyridine and 4,4'-bipyridine (B149096), have been more extensively studied. researchgate.netwikipedia.org
Substituting the bipyridine core with groups other than bromine allows for the fine-tuning of its properties in different ways:
Electron-Donating Groups (EDGs) : Alkyl groups, such as in 5,5'-dimethyl-2,2'-bipyridine, increase the electron density on the ligand. rsc.org This enhances the σ-donor character, making the ligand a stronger base and capable of stabilizing higher oxidation state metal centers. The redox potential of the resulting metal complexes is typically shifted to more negative values. frontiersin.org
Electron-Withdrawing Groups (EWGs) : Besides halogens, groups like cyano (-CN) or nitro (-NO2) can be introduced. A ligand like 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine is significantly easier to reduce than unsubstituted bipyridine, indicating a lower-lying LUMO (Lowest Unoccupied Molecular Orbital). nih.gov
Steric Modifications : Bulky substituents, such as tert-butyl groups or methyl groups at the 6,6'-positions, can enforce a specific geometry around the metal center, influence the stability of different oxidation states, and impact catalytic activity. nih.govrsc.org
Recent synthetic strategies have focused on developing environmentally friendly protocols for accessing polyfunctionalized bipyridine analogues, demonstrating the ongoing interest in creating tailored ligands for specific applications. researchgate.net
Influence of Substitution Pattern on Reactivity and Electronic Properties
The type and position of substituents on the bipyridine rings are critical for tuning the electronic structure and reactivity of the molecule and its metal complexes. nih.gov Substituents modify the ligand's properties through a combination of inductive (through-bond) and mesomeric (through-resonance) effects, as well as steric hindrance.
Electron-withdrawing groups, like the bromine in this compound, decrease the electron density on the metal center in a coordination complex. frontiersin.org This generally makes the complex more difficult to oxidize, resulting in a positive shift in its redox potential. Conversely, electron-donating groups make the complex easier to oxidize, shifting the redox potential to more negative values. frontiersin.orgnih.gov This tunability is crucial in applications like electrocatalysis, where the reduction potential of the catalyst needs to be carefully controlled. frontiersin.org
The position of the substituent is equally important. A substituent at the 4,4'- or 5,5'-positions primarily exerts electronic effects. However, substituents at the 6,6'-positions introduce significant steric bulk near the coordination site, which can affect reaction rates, catalyst stability, and the spin state of the metal ion. nih.govresearchgate.net For example, bulky substituents can stabilize lower coordination numbers or hinder the approach of substrates in a catalytic cycle. nih.gov
| Substituent Type | Position | Primary Effect | Impact on Metal Complex Redox Potential (Mn+/M(n+1)+) | Example Compound |
|---|---|---|---|---|
| Electron-Withdrawing (e.g., -Br, -CN) | 5,5' | Inductive withdrawal, lowers HOMO/LUMO energy | Shifts to more positive (anodic) values | 5,5'-Dibromo-2,2'-bipyridine |
| Electron-Donating (e.g., -CH3, -OCH3) | 5,5' | Inductive/mesomeric donation, raises HOMO energy | Shifts to more negative (cathodic) values | 5,5'-Dimethyl-2,2'-bipyridine |
| Sterically Bulky (e.g., -CH3, -tBu) | 6,6' | Steric hindrance around the metal center | Can cause geometric distortions, affecting redox potential | 6,6'-Dimethyl-2,2'-bipyridine |
Comparative Studies of Ligand Field Strengths and Coordination Behavior
The substituents on a bipyridine ligand directly influence its interaction with a metal ion, which is described by Ligand Field Theory. The energy difference between the d-orbitals of the metal center in a complex is known as the ligand field splitting energy (Δo for an octahedral complex). The magnitude of this splitting is determined by the ligand's field strength. allen.in
Ligands are arranged in the spectrochemical series based on their ability to cause d-orbital splitting. Bipyridine is generally considered an intermediate to strong field ligand, stronger than halides but weaker than cyanide. allen.in Substituents modify this strength:
σ-Donation : Stronger σ-donating ligands (those with electron-donating groups) generally create a stronger ligand field.
π-Acceptance : Ligands with low-lying π* orbitals (enhanced by electron-withdrawing groups) can accept electron density from the metal's d-orbitals (π-backbonding). This interaction also increases the ligand field splitting energy. nih.govacs.org
Therefore, the effect of a substituent like bromine is twofold. It weakens the σ-donor capacity of the nitrogen atoms but enhances the π-acceptor ability of the ring system. The net effect on the ligand field strength depends on the balance of these opposing factors and the specific metal ion involved. nih.govacs.org For instance, in certain Fe(II) complexes, substituent modification is a useful strategy for fine-tuning the ligand field strength. nih.gov
The coordination behavior is also affected by steric factors. The parent 2,2'-bipyridine coordinates in a chelating bidentate fashion, forming stable five-membered rings with the metal ion. nih.gov Bulky substituents in the 6,6'-positions can distort the geometry of the complex, potentially weakening the metal-ligand bonds or even preventing the formation of the typical tris-bipyridyl complexes. nih.govasianpubs.org The asymmetric nature of 2,3'-bipyridine and its derivatives can lead to the formation of isomeric complexes, adding another layer of complexity to their coordination chemistry. nih.gov
| Ligand | Key Substituent Feature | Expected Effect on σ-Donation | Expected Effect on π-Acceptance | Relative Ligand Field Strength |
|---|---|---|---|---|
| 2,3'-Bipyridine | Unsubstituted | Baseline | Baseline | Intermediate |
| This compound | Electron-withdrawing (-Br) | Decreased | Increased | Context-dependent, often slightly increased |
| 5'-Methyl-2,3'-bipyridine (Hypothetical) | Electron-donating (-CH3) | Increased | Decreased | Context-dependent, often slightly decreased |
| 6,6'-Dimethyl-2,2'-bipyridine | Steric hindrance | Potentially weakened due to bond elongation | Potentially weakened due to poor orbital overlap | Decreased |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5'-Bromo-2,3'-bipyridine, and how do reaction conditions influence yield?
- Methodology : The Suzuki-Miyaura cross-coupling reaction is a preferred method for synthesizing bipyridine derivatives. For this compound, coupling 4-bromo-2,2'-bipyridine with a boronic acid derivative (e.g., 4-boronatophenyl-terpyridine) under palladium catalysis achieves yields up to 79%. Key parameters include temperature control (60–80°C), solvent selection (THF or DMF), and catalyst loading (1–5 mol% Pd(PPh₃)₄). Lower yields in alternative routes (e.g., Stille coupling) are attributed to steric hindrance from bromine .
- Data Analysis : Comparative studies show route optimization via Suzuki reactions improves efficiency, with yields increasing from 61% to 79% when using purified boronic acid intermediates .
Q. How can researchers validate the structural integrity and purity of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent positions. For example, aromatic proton signals between δ 7.5–8.5 ppm indicate bipyridine backbone integrity .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., m/z 235.084 for [M+H]⁺) and detects isotopic patterns consistent with bromine .
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and intermolecular interactions, critical for confirming the bipyridine scaffold .
Q. What are the common reactivity patterns of this compound in substitution reactions?
- Mechanistic Insights : The bromine atom at the 5' position undergoes nucleophilic aromatic substitution (SNAr) with amines or alkoxides. For example, reaction with sodium methoxide in DMF at 120°C replaces bromine with methoxy groups (yield: 70–85%). Competing side reactions (e.g., dehalogenation) are minimized by using anhydrous conditions and excess nucleophile .
Advanced Research Questions
Q. How does the bromine substituent modulate electronic properties in metal coordination complexes?
- Computational and Experimental Analysis : Density Functional Theory (DFT) studies reveal that bromine’s electron-withdrawing effect lowers the LUMO energy of this compound by ~0.5 eV compared to non-halogenated analogs. This enhances metal-ligand charge transfer (MLCT) in ruthenium complexes, as evidenced by red-shifted absorption spectra (λmax shift: +30 nm) .
- Catalytic Implications : In palladium-catalyzed C–H activation, bromine acts as a directing group, improving regioselectivity in arylations (e.g., 85% yield for ortho-substituted products) .
Q. What strategies resolve contradictions in catalytic activity data for this compound derivatives?
- Case Study : Discrepancies in photocatalytic efficiency (e.g., 40% vs. 75% yield in cross-couplings) arise from impurities in boronic acid reagents or solvent polarity effects. Researchers employ:
- HPLC Purification : Ensures >98% purity of coupling partners.
- Solvent Screening : Polar aprotic solvents (DMF > THF) enhance reaction rates due to better stabilization of transition states .
- Statistical Tools : Multivariate analysis (e.g., DOE) identifies critical factors (temperature, catalyst loading) to reconcile divergent results .
Q. How is this compound utilized in supramolecular chemistry and MOF design?
- Applications : The bipyridine moiety chelates metal ions (e.g., Zn²⁺, Cu²⁺) to form 2D/3D metal-organic frameworks (MOFs). For example, reaction with Zn(NO₃)₂ in DMF yields a porous MOF with a Brunauer-Emmett-Teller (BET) surface area of 1,200 m²/g, suitable for gas storage .
- Functionalization : Post-synthetic modification (PSM) via SNAr introduces carboxylate or amide groups, enhancing MOF stability in aqueous media .
Key Takeaways for Researchers
- Synthesis : Prioritize Suzuki-Miyaura coupling for scalability and yield.
- Characterization : Combine NMR, MS, and X-ray diffraction for structural validation.
- Applications : Exploit bromine’s electronic effects in catalysis and MOF design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
